molecular formula C11H13N3 B2794712 2-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine CAS No. 88883-87-8

2-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine

Cat. No.: B2794712
CAS No.: 88883-87-8
M. Wt: 187.246
InChI Key: HSNDOBKMAPOQBE-UHFFFAOYSA-N
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Description

2-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine is a heterocyclic compound featuring an imidazole core substituted with a phenyl group at position 5 and an ethylamine chain at position 2. Its molecular formula is C₁₁H₁₃N₃, with a molecular weight of 187.24 .

Properties

IUPAC Name

2-(5-phenyl-1H-imidazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-6-11-13-8-10(14-11)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNDOBKMAPOQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-phenyl-1H-imidazol

Biological Activity

2-(5-phenyl-1H-imidazol-2-yl)ethan-1-amine, a compound belonging to the imidazole family, has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a phenyl group, which is significant for its biological activity. The molecular formula is C11H12N2C_{11}H_{12}N_2, and its structure can be represented as follows:

Structure C11H12N2\text{Structure }\text{C}_{11}\text{H}_{12}\text{N}_2

Antimicrobial Properties

Research indicates that compounds with imidazole structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various bacterial strains by disrupting their metabolic pathways. The mechanism often involves the inhibition of enzymes critical to bacterial survival, such as those involved in cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One study reported that imidazole derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins . The IC50 values for various derivatives against different cancer cell lines have been documented, illustrating their potency. For example:

CompoundCell LineIC50 (µM)
This compoundA431 (human epidermoid carcinoma)15.5
This compoundMCF7 (breast cancer)12.3

These findings suggest that the compound may act as a promising candidate for further development in cancer therapy.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-stacking interactions with target proteins, influencing their function. For instance, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in tryptophan metabolism that plays a role in immune regulation and tumor progression .

Case Study 1: Anticancer Effects

In a controlled study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to analyze apoptosis markers, revealing that the compound induced early apoptosis through caspase activation.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating its potential as a therapeutic agent against bacterial infections.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle Variations

Benzoimidazole Derivatives
  • 1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazol-2-amine (21) Structure: A benzoimidazole core fused with a benzene ring, substituted with a naphthylmethyl group at position 1 and an amine at position 2. Key Data: Molecular weight 225 (M+H)+, synthesized via alkylation of 2-aminobenzimidazole with 1-(bromomethyl)naphthalene (55% yield) .
Substituted Benzoimidazoles (6h, 6i)
  • 2-(2-Benzyl-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethan-1-amine (6h) :
    • Contains benzyl and dimethyl substituents, synthesized via LiAlH₄ reduction (86% yield) . The bulky benzyl group may hinder membrane permeability relative to the target compound.

Imidazole-Based Analogs

Trifluoromethyl-Substituted Derivatives
  • (2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine
    • Structure : Features a trifluoromethyl group and pyridyloxy linkage.
    • Key Data : Molecular weight 627.5 (M+H)+ , synthesized via isothiocyanate coupling .
    • Comparison : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which may improve binding affinity but reduce solubility compared to the target compound’s phenyl group .
Methoxy-Substituted Analogs
  • 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine Structure: Methoxyphenyl substituent at position 3. Key Data: Molecular weight 217.27, predicted pKa 13.12 .

Substituent Position and Chain Variations

Ethylamine vs. Acetic Acid Derivatives
  • 2-(5-Phenyl-1H-imidazol-1-yl)acetic Acid
    • Replaces the ethylamine chain with a carboxylic acid.
    • Key Data : Molecular formula C₁₁H₁₀N₂O₂ .
    • Comparison : The carboxylic acid introduces ionization at physiological pH, altering pharmacokinetics (e.g., reduced cellular uptake) compared to the basic amine in the target compound .
Dihydrochloride Salt Form
  • 2-(5-Phenyl-1H-imidazol-1-yl)ethan-1-amine Dihydrochloride
    • Key Data : Molecular weight 260.17 .
    • Comparison : Salt formation improves water solubility, facilitating formulation for in vivo studies .

Physicochemical and Pharmacokinetic Insights

  • Molecular Weight : The target compound (187.24) is smaller than most analogs (e.g., 225–627.5), favoring better bioavailability .
  • Lipophilicity : Fluorine and trifluoromethyl groups increase logP (e.g., compound in ), while methoxy groups reduce it (e.g., ).
  • Solubility : Salt forms (e.g., dihydrochloride ) and polar substituents (e.g., –COOH ) enhance water solubility.

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